molecular formula C14H13I3O5 B13153965 2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate

2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate

Cat. No.: B13153965
M. Wt: 641.96 g/mol
InChI Key: YACVLRLWUNITNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate is a complex organic compound that combines the properties of a methacrylate ester and a triiodobenzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate typically involves the esterification of 2,3,5-triiodobenzoic acid with 2-Hydroxy-3-(methacryloyloxy)propyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties.

    Biology: Employed in the development of biocompatible materials for tissue engineering and drug delivery systems.

    Medicine: Utilized in medical imaging as a contrast agent due to its iodine content, which enhances the visibility of tissues in X-ray and CT imaging.

    Industry: Applied in the production of high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate is primarily based on its ability to form covalent bonds with other molecules. The methacryloyloxy group can undergo polymerization reactions, leading to the formation of cross-linked networks. The triiodobenzoate moiety can interact with biological molecules, enhancing imaging contrast or delivering therapeutic agents to specific targets.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-(methacryloyloxy)propyl methacrylate: Lacks the iodine atoms, making it less effective as a contrast agent but useful in polymer synthesis.

    2-Hydroxy-3-(methacryloyloxy)propyl acrylate: Similar structure but with different polymerization properties.

    2-Hydroxy-3-(methacryloyloxy)propyl benzoate: Similar ester structure but without the iodine atoms, used in different applications.

Uniqueness

2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate is unique due to its combination of a methacrylate ester and a triiodobenzoate, providing both polymerization capabilities and enhanced imaging properties. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H13I3O5

Molecular Weight

641.96 g/mol

IUPAC Name

[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2,3,5-triiodobenzoate

InChI

InChI=1S/C14H13I3O5/c1-7(2)13(19)21-5-9(18)6-22-14(20)10-3-8(15)4-11(16)12(10)17/h3-4,9,18H,1,5-6H2,2H3

InChI Key

YACVLRLWUNITNB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(COC(=O)C1=C(C(=CC(=C1)I)I)I)O

Origin of Product

United States

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